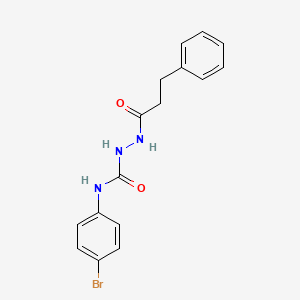
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "BPH" and is known for its ability to modulate various biological processes. In
Mecanismo De Acción
The mechanism of action of BPH is not fully understood. However, it is believed that BPH acts by modulating various biological pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. BPH has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPH has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BPH has been shown to have anti-inflammatory and antioxidant effects. BPH has also been shown to modulate the expression of certain enzymes and proteins that are involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BPH in scientific research is its availability and purity. BPH can be easily synthesized in large quantities and is readily available for use in laboratory experiments. Additionally, BPH has been extensively studied for its potential applications in cancer therapy, making it a promising candidate for further research.
One of the limitations of using BPH in laboratory experiments is its potential toxicity. BPH has been shown to have cytotoxic effects on certain cell lines, and further research is needed to determine the optimal dosage and concentration for use in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on BPH. One area of research is the development of new cancer therapies based on BPH. Additionally, further research is needed to fully understand the mechanism of action of BPH and its potential applications in the treatment of neurological disorders. Finally, there is a need for further research on the potential toxicity of BPH and its optimal dosage and concentration for use in laboratory experiments.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a promising compound for use in scientific research. Its availability, purity, and potential applications in cancer therapy and the treatment of neurological disorders make it an attractive candidate for further research. However, further research is needed to fully understand the mechanism of action of BPH and its potential toxicity.
Métodos De Síntesis
The synthesis of BPH involves the condensation of 4-bromobenzoyl chloride with 3-phenylpropanoic acid, followed by the reaction of the resulting acid chloride with hydrazine hydrate. The product is then purified through recrystallization to obtain pure BPH. This synthesis method has been optimized for high yield and purity, making BPH readily available for scientific research.
Aplicaciones Científicas De Investigación
BPH has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapy. BPH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, BPH has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3-phenylpropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKJTFMMLUTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)

![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)